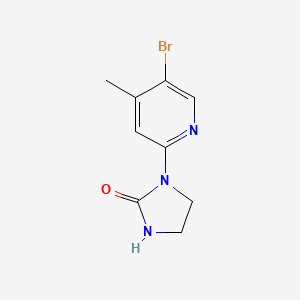
1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that contains both pyridine and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one typically involves the reaction of 5-bromo-4-methyl-2-pyridinecarboxylic acid with an appropriate imidazolidinone precursor. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different imidazolidinone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolidinone derivatives.
Scientific Research Applications
1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(4-Methylpyridin-2-yl)imidazolidin-2-one
- 1-(5-Chloro-4-methylpyridin-2-yl)imidazolidin-2-one
- 1-(5-Fluoro-4-methylpyridin-2-yl)imidazolidin-2-one
Uniqueness: 1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C9H10BrN3O/c1-6-4-8(12-5-7(6)10)13-3-2-11-9(13)14/h4-5H,2-3H2,1H3,(H,11,14) |
InChI Key |
FRDUIHWZBPVEKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















